7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-4-14(5-3-1)22-15-8-6-13(7-9-15)16-10-11-18-17-19-12-20-21(16)17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKQBPDYBOFHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst. This method allows for the synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave-mediated reactions or catalysis by Schiff base complexes. These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions, which are useful for the synthesis of complex heterocyclic structures .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include enaminonitriles, benzohydrazides, and Schiff base zinc (II) complexes. Reaction conditions often involve microwave irradiation or mild heating in the presence of a catalyst .
Major Products: The major products formed from the reactions of this compound include various substituted triazolopyrimidines, which can exhibit diverse biological activities .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Research indicates that triazolo-pyrimidines possess significant antibacterial properties. For instance, derivatives of triazolo-pyrimidines have been shown to be effective against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis, often outperforming standard antibiotics like ampicillin and streptomycin in specific tests .
- Anticancer Potential : Triazolo-pyrimidines have been investigated for their anticancer properties. Studies demonstrate that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, compounds based on this scaffold have shown effective dual inhibition of EGFR and VEGFR2, which are critical targets in cancer therapy .
- Antiviral Activity : The compound's structure allows it to interact with viral proteins, making it a candidate for antiviral drug development. Research has identified triazolo derivatives with activity against viruses such as Zika and other pathogenic viruses .
Case Studies
Several studies exemplify the applications and effectiveness of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine:
- Antimicrobial Efficacy : A study comparing various triazolo-pyrimidines revealed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than those of established antibiotics. For example, compounds with specific substituents at the 4-position demonstrated enhanced activity against S. epidermidis with MIC values ranging from 11.9 to 28.5 µg/mL compared to standard treatments .
- Cancer Cell Studies : In vitro studies using MCF-7 breast cancer cells showed that specific derivatives could significantly inhibit cell proliferation and induce apoptosis at low concentrations (IC50 values ranging from 0.3 to 24 µM). These findings suggest promising therapeutic potential for these compounds in oncology .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism.
Comparison with Similar Compounds
7-Aryl Substituted Derivatives
- 7-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9a): Synthesis: Prepared in 53% yield via cyclocondensation methods . Properties: Melting point 211–212°C; distinct NMR signals (δ 8.85 ppm for pyrimidine proton) indicate electronic effects of the fluorine atom. Activity: Not explicitly reported, but fluorinated analogs often show enhanced metabolic stability and target affinity .
- 7-(3-Pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9b): Synthesis: 65% yield, similar to 9a .
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) Derivative :
7-Alkoxy/Amino Substituted Derivatives
7-(Heptyloxy)-5-phenyl Derivative (3f) :
- 7-(3',4',5'-Trimethoxyphenyl) Derivatives: Activity: Antiproliferative effects against MGC-803, HCT-116, and MCF-7 cancer cells. Substituents at the 2-position (e.g., benzylamino groups) further modulate potency .
Analogs with Modified Core or Additional Functional Groups
Oxygenated Triazolopyrimidines
7-Oxo-5-phenyl Derivative (HftpO) :
5-Methyl-N-[4-(trifluoromethyl)phenyl] Derivative :
Bioactivity-Driven Comparisons
Anticancer Agents
- 7-(1-Methylindol-3-yl) Derivatives (H11–H15) :
- 7-(3-Fluorophenylamino) Derivatives (11, 12): SAR: Fluorine atoms improve tumor selectivity by modulating electron density and binding to tubulin .
Herbicidal Agents
- Pentafluorophenyl Derivatives (e.g., 5-chloro-6-(pentafluorophenyl)-7-piperidinyl): Activity: Inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. The pentafluorophenyl group increases herbicidal potency 10-fold over non-fluorinated analogs .
Anticonvulsants
- 7-Substituted Alkoxy Derivatives :
Data Tables
Table 1. Key Analogs and Their Bioactivities
Biological Activity
7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and immunology. Its structure features a triazole ring fused to a pyrimidine ring with a phenoxyphenyl substituent at the 7-position, which is critical for its biological activity.
The biological activity of this compound primarily involves the inhibition of specific enzymes that play crucial roles in various signaling pathways. Notably, compounds with similar structures have been shown to inhibit Janus kinases (JAK1 and JAK2), which are integral to the JAK-STAT signaling pathway involved in immune response and cell proliferation. This inhibition can lead to significant anti-inflammatory and anticancer effects by modulating cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that compounds related to triazolopyrimidines showed excellent selectivity between cancerous and normal cells. Specifically, treatment with these compounds led to G2/M cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways, characterized by decreased mitochondrial membrane potential and activation of caspases .
Anti-inflammatory Effects
The inhibition of JAK1 and JAK2 by this compound may also contribute to its anti-inflammatory properties. By blocking these kinases, the compound can reduce pro-inflammatory cytokine production, which is beneficial in treating conditions characterized by chronic inflammation.
Anticonvulsant Activity
In addition to its anticancer properties, derivatives of triazolopyrimidine have shown promise as anticonvulsants. For example, certain analogs demonstrated significant efficacy in the Maximal Electroshock (MES) test, indicating their potential use in epilepsy treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Substituents on the phenyl ring can enhance or diminish activity:
- Substitution Patterns : Compounds with halogen substitutions on the phenyl ring exhibited higher antiproliferative activity compared to those with methyl or methoxy groups . The para-position substitutions were generally more effective than meta-position substitutions.
Case Studies
Q & A
Q. Basic Research Focus
- Spectroscopic Analysis : H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (δ 150–160 ppm for triazole-pyrimidine carbons) confirm core structure. IR spectroscopy identifies NH stretches (3200–3400 cm) and carbonyl groups (1700 cm) .
- X-Ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding in N-(4-chlorophenyl) derivatives) using Bruker APEX2 diffractometers .
What strategies mitigate low yields in solvent-based syntheses?
Q. Advanced Research Focus
- Solvent Optimization : Replace ethanol/water with DMF or DMSO to enhance solubility of hydrophobic intermediates, improving yields by 15–20% .
- Catalyst Alternatives : Substitute TMDP with non-toxic bases like triethylamine or DBU, though reaction times may increase by 1–2 hours .
- Microwave-Assisted Synthesis : Reduce reaction time to 30–60 minutes while maintaining >85% yield, as demonstrated in analogous triazolopyrimidine syntheses .
How do structural modifications influence bioactivity, and what are key SAR trends?
Q. Advanced Research Focus
- Antitumor Activity : Introduction of electron-withdrawing groups (e.g., nitro at the 7-position) enhances cytotoxicity (IC < 10 μM in HeLa cells) by stabilizing DNA intercalation .
- Antifungal Activity : 5-Amino derivatives show broad-spectrum activity (MIC 8–16 μg/mL against Candida albicans) due to improved membrane permeability .
Methodological Tip : Use in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking (PDB: 1M17) to predict binding affinities .
How can contradictory biological activity data be resolved?
Q. Advanced Research Focus
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<2% required for reliable bioassays) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability in antimicrobial testing .
- Meta-Analysis : Cross-reference bioactivity data with substituent electronic profiles (Hammett σ values) to identify outliers in SAR .
What computational tools aid in understanding target interactions?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structure data (e.g., PDB: 3ERT for kinase targets) to model ligand-receptor interactions. Focus on π-π stacking between the triazole ring and tyrosine residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic substitution .
What safety protocols are critical during synthesis?
Q. Basic Research Focus
- Toxic Catalyst Handling : Use fume hoods and PPE when working with TMDP; consider substituting with less toxic alternatives like morpholine .
- Waste Management : Segregate halogenated byproducts (e.g., 4-chlorophenyl derivatives) and dispose via certified hazardous waste services .
How can novel derivatives be designed for enhanced pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
